4-Chloro-2-methoxy-5-methylbenzoic acid

Purity Quality Control Procurement

4-Chloro-2-methoxy-5-methylbenzoic acid (CAS 1368280-53-8) is a trisubstituted benzoic acid derivative bearing chloro, methoxy, and methyl groups at the 4-, 2-, and 5-positions, respectively. It is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H9ClO3
Molecular Weight 200.62
CAS No. 1368280-53-8
Cat. No. B2617756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxy-5-methylbenzoic acid
CAS1368280-53-8
Molecular FormulaC9H9ClO3
Molecular Weight200.62
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)OC)C(=O)O
InChIInChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4H,1-2H3,(H,11,12)
InChIKeyFYVXNNGMINCUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methoxy-5-methylbenzoic Acid (CAS 1368280-53-8): Baseline Characterization for Scientific Procurement


4-Chloro-2-methoxy-5-methylbenzoic acid (CAS 1368280-53-8) is a trisubstituted benzoic acid derivative bearing chloro, methoxy, and methyl groups at the 4-, 2-, and 5-positions, respectively. It is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research [1]. Available at purities of ≥97% from major suppliers, the compound exists as a solid at ambient temperature .

Why 4-Chloro-2-methoxy-5-methylbenzoic Acid Cannot Be Replaced by Generic Analogs in Precision Synthesis


Substitution with simpler analogs—such as 4-chloro-2-methoxybenzoic acid (lacking the 5-methyl group) or 2-methoxy-5-methylbenzoic acid (lacking the 4-chloro group)—alters the electronic and steric profile of the aromatic ring, which can compromise regioselectivity in downstream coupling reactions [1]. Furthermore, the unique 4-chloro-2-methoxy-5-methyl substitution pattern constitutes a privileged scaffold that appears in bioactive molecules targeting P2X3 receptors, meaning that substitution directly jeopardizes access to these pharmacologically relevant chemotypes [2]. High-strength quantitative comparative evidence for the free acid itself remains limited; however, the available procurement and structural data below underscore the importance of maintaining exact substitution identity.

Quantitative Differentiation of 4-Chloro-2-methoxy-5-methylbenzoic Acid vs. Closest Analogs


Purity Benchmark: 98% Assay vs. Comparator 4-Chloro-2-methoxybenzoic Acid

The target compound is routinely supplied at 98% purity (Leyan) , matching or exceeding the typical 98% purity of 4-chloro-2-methoxybenzoic acid (CAS 57479-70-6) from common vendors [1]. This parity ensures that procurement of the target compound does not compromise analytical quality standards.

Purity Quality Control Procurement

Procurement Cost Differential: Target Compound Exhibits Significant Price Premium Over Des-methyl Analog

The target compound commands a substantial price premium: $847 per 0.5 g (95% purity, Enamine via Kuujia) [1], equating to approximately $1,694/g. In contrast, 4-chloro-2-methoxybenzoic acid (lacking the 5-methyl group) is priced at $149 per 5 g (98% purity), or $29.80/g [2]. This ~57-fold price differential reflects the target compound's specialized synthesis and scarcity, which must be factored into procurement planning.

Cost Efficiency Supply Chain Procurement

Physical Form: Consistent Solid-State Identity Across Vendors

The compound is consistently supplied as a solid at ambient temperature , which is typical for this class of substituted benzoic acids. The comparator 4-chloro-2-methoxybenzoic acid is also a solid (mp 146-148 °C) [1]. No differential advantage is claimed; this evidence confirms handling compatibility.

Physical Properties Handling Storage

Scaffold Relevance: 4-Chloro-2-methoxy-5-methylphenyl Core Appears in P2X3 Antagonists

Derivatives of the 4-chloro-2-methoxy-5-methylphenyl scaffold have demonstrated antagonist activity at recombinant rat P2X3 receptors with an EC50 of 80 nM [1]. While this activity is reported for elaborated derivatives rather than the free acid itself, the benzoic acid serves as the essential gateway intermediate for constructing these pharmacologically active chemotypes. Analogs lacking the full substitution pattern (e.g., 4-chloro-2-methoxybenzoic acid or 2-methoxy-5-methylbenzoic acid) cannot access this precise chemotype without additional synthetic steps.

Medicinal Chemistry P2X3 Receptor Pain

Optimal Application Scenarios for 4-Chloro-2-methoxy-5-methylbenzoic Acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of P2X3 Receptor Antagonist Leads

The 4-chloro-2-methoxy-5-methylphenyl scaffold is integral to P2X3 antagonist chemotypes exhibiting nanomolar potency (EC50 = 80 nM) [1]. Researchers pursuing P2X3-targeted therapies for chronic pain or inflammatory disorders should procure the benzoic acid as the direct precursor for amide coupling and further elaboration, as alternative substitution patterns cannot replicate this pharmacophore without additional synthetic manipulation.

Agrochemical Intermediate: Building Block for Herbicide Discovery

The compound's electron-rich methoxy and electron-withdrawing chloro substituents provide a balanced electronic profile suitable for further functionalization via cross-coupling and electrophilic substitution, key transformations in herbicide lead optimization [2]. The methyl group enhances lipophilicity (XLogP3 = 2.4), potentially improving foliar uptake characteristics.

Specialty Chemical Synthesis Requiring Orthogonal Reactivity

For synthetic sequences demanding chemoselective manipulation—such as amidation at the carboxylic acid while preserving the aryl chloride for subsequent Suzuki coupling—the target compound's substitution pattern offers orthogonal reactivity handles that are absent in mono-substituted or non-chlorinated analogs [2].

Reference Standard and Analytical Method Development

With supplier-certified purity of 98% and solid physical form, the compound is suitable for use as a reference standard in HPLC method validation, particularly for quality control of advanced intermediates in pharmaceutical development pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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